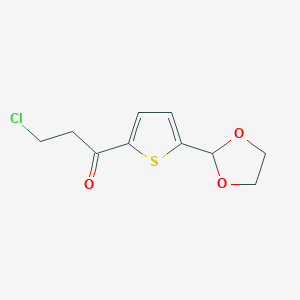

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

2-Chloroethyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a specialized organic compound featuring a thiophene ring substituted with a 1,3-dioxolane acetal group and a 2-chloroethyl ketone moiety. The dioxolane ring likely serves as a protective group for a carbonyl functionality, enhancing stability during synthetic processes . This compound has been utilized as a building block in organic synthesis, particularly for constructing heterocyclic frameworks or intermediates in drug discovery .

Properties

IUPAC Name |

3-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c11-4-3-7(12)8-1-2-9(15-8)10-13-5-6-14-10/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNDTNNSJKEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641892 | |

| Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-41-3 | |

| Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the reaction of 2-thienyl ketone with 2-chloroethyl dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ketone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Uses

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has been investigated for its role as a plant growth regulator. Research indicates that compounds with similar structures can influence plant metabolism and enhance growth characteristics.

- Mechanism of Action : The compound may regulate growth by affecting hormonal pathways within plants, potentially leading to increased crop yields and improved resilience against abiotic stresses such as drought and salinity.

- Case Studies : Studies have shown that similar compounds can be applied to crops like cereals and legumes to improve growth rates and reduce lodging tendencies. The application rates typically range from 0.001 to 50 g per kg of seed .

Pharmaceutical Applications

The unique structural features of this compound make it a candidate for drug development.

- Potential Therapeutics : Compounds with dioxolane and thienyl groups have been explored for their anti-inflammatory and antimicrobial properties. There is potential for this compound to serve as a precursor in the synthesis of pharmaceuticals targeting various diseases.

- Research Findings : Preliminary studies suggest that derivatives of this compound exhibit activity against certain pathogens, indicating possible applications in treating infections or inflammatory conditions .

Materials Science

In the field of materials science, the compound's chemical properties can be leveraged for synthesizing novel materials.

- Polymer Chemistry : The chloroethyl group can act as a reactive site for polymerization processes, leading to the development of new polymers with tailored properties.

- Nanotechnology : Research into using such compounds in nanomaterials has shown promise for creating functionalized surfaces or drug delivery systems .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism by which 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone exerts its effects is primarily through its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological activity. The thienyl ketone moiety may also interact with various enzymes and receptors, influencing their function.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

4-Chlorobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS 898772-47-9)

- Structure : Features a longer 4-chlorobutyl chain instead of 2-chloroethyl.

- Properties: Increased molecular weight (274.76 vs.

- Applications : Similar use as a synthetic intermediate, but the longer chain may alter reactivity in alkylation or nucleophilic substitution reactions.

Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS 898772-52-6)

- Structure : Cyclobutyl group replaces the chloroethyl chain.

- Properties : Reduced molecular weight (238.3) and higher rigidity due to the cyclobutyl moiety. Lower lipophilicity (log P) compared to chloroethyl derivatives, impacting solubility and biodistribution .

- Applications: Potential utility in constrained scaffold synthesis, where steric effects influence reaction pathways.

5-(1,3-Dioxolan-2-yl)-2-thienyl 4-Oxopentyl Ketone (CAS 898772-66-2)

- Structure : Contains a ketone-functionalized pentyl chain.

- Properties : The 4-oxopentyl group introduces a reactive ketone site, enabling further derivatization (e.g., condensation reactions) absent in the chloroethyl analog .

- Applications : Versatile intermediate for synthesizing polyfunctionalized thiophene derivatives.

Functional Group Variations

5-(1,3-Dioxolan-2-yl)-2-thienyl Octyl Ketone (CAS 898771-94-3)

- Structure : Octyl chain replaces the chloroethyl group.

- Properties: Significantly higher lipophilicity (molecular weight 296.43), favoring solubility in nonpolar solvents.

- Applications : Suitable for hydrophobic phase reactions or as a lipid-soluble carrier in drug formulations.

3-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-propanone (Related SDS Compound)

- Structure : Chlorine on a propane chain instead of ethyl.

- Properties : Shorter alkyl chain may reduce steric hindrance, increasing reactivity in nucleophilic substitutions. Safety data indicate hazards typical of chloroalkyl ketones (e.g., toxicity, irritation) .

- Applications: Potential alkylating agent in small-molecule synthesis, with precautions for handling.

Lipophilicity and Solubility

- Chloroethyl derivatives exhibit moderate lipophilicity, balancing aqueous and organic solubility. For example, nitrosoureas with chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) demonstrate enhanced blood-brain barrier penetration due to favorable octanol/water coefficients .

Reactivity and Stability

- The chloroethyl group in the target compound confers alkylating activity, analogous to anticancer nitrosoureas (e.g., chlorozotocin), which alkylate DNA and proteins .

- The dioxolane acetal protects the ketone from premature degradation, a strategy employed in biomass-derived compounds like HMF acetalization .

Biological Activity

2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, with the CAS number 898772-41-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings on its biological activity, focusing on its antiproliferative and antimicrobial properties.

- Molecular Formula : C10H11ClO3S

- Molecular Weight : 246.71 g/mol

- IUPAC Name : this compound

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its efficacy using the MDA-MB-231 breast cancer cell line and the PC-3 prostate cancer cell line. The results demonstrated that the compound inhibited cell viability in a dose-dependent manner.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | <47% |

| 25 | ~30% | ||

| PC-3 | 15 | ~56% | |

| MRC-5 | 15 | >82% |

The compound showed a notable reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent. The GI50 values were determined to assess the concentration needed to achieve a 50% inhibition of cell growth.

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar structures can affect cell cycle regulation and apoptosis pathways, although specific pathways for this compound are still under investigation.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound possesses antimicrobial activity. Preliminary studies have indicated efficacy against several bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be further explored for its potential use in treating bacterial infections.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Various in vitro assays have demonstrated significant cytotoxic effects against cancer cell lines, supporting its potential as a therapeutic agent.

- Structural Activity Relationship (SAR) : Research into SAR has provided insights into how modifications of the chemical structure can enhance biological activity, paving the way for the development of more potent derivatives.

- Clinical Implications : While preclinical studies are promising, further clinical trials are necessary to establish safety and efficacy in humans.

Q & A

Q. What are the recommended synthetic routes for 2-Chloroethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation is a plausible method, given the thienyl ketone structure. For example, aluminum chloride (AlCl₃) in dichloromethane (DCM) can catalyze the acylation of thiophene derivatives with acyl chlorides . Optimization may involve adjusting stoichiometry (e.g., 1.1:1 molar ratio of AlCl₃ to substrate), reaction time (e.g., overnight stirring at room temperature), and workup protocols (ice quenching, acidification, and extraction) to improve yield and purity . Alternative routes could involve protecting the dioxolane group during synthesis to prevent side reactions .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- GC-MS or HPLC : To assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .

- NMR (¹H/¹³C) : To confirm the thienyl ketone moiety (δ ~2.5 ppm for acetyl protons) and dioxolane ring (δ ~4.5–5.5 ppm for ether protons) .

- FT-IR : Verify carbonyl stretching (C=O at ~1680–1720 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Q. What are the key stability considerations for this compound during storage and handling?

The chloroethyl group may hydrolyze under aqueous or basic conditions. Store the compound in anhydrous solvents (e.g., DCM or acetonitrile) at –20°C to minimize degradation . Stability tests under varying pH (e.g., 3–9) and temperature (25–40°C) are recommended to identify decomposition pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

X-ray crystallography is the gold standard for resolving structural ambiguities. For example, single-crystal studies of similar thienyl ketones (e.g., 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) provided bond-length precision (mean σ(C–C) = 0.003 Å) and confirmed stereoelectronic effects influencing NMR shifts . Computational modeling (DFT) can also predict spectroscopic profiles and validate experimental data .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Solvent optimization : Use aprotic solvents (e.g., DCM or toluene) to stabilize intermediates.

- Stepwise protection : Introduce the dioxolane ring after ketone formation to prevent steric hindrance . Pilot-scale trials should monitor reaction kinetics (e.g., via in-situ IR) to identify bottlenecks .

Q. How does the dioxolane moiety influence the compound’s reactivity in subsequent derivatization?

The 1,3-dioxolane group acts as a protecting group for ketones or diols, enabling selective functionalization. For example, acidic cleavage (e.g., with HCl/THF) can regenerate reactive sites for alkylation or acylation . Comparative studies on 5-acetyl-1,3-dioxane derivatives showed enhanced stability under basic conditions but susceptibility to acid hydrolysis .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- DFT calculations : Predict bond dissociation energies (e.g., C-Cl: ~330 kJ/mol) and optimize geometry .

- QSAR models : Corrogate logP (estimated ~2.1) and solubility (poor in water, high in DMSO) using software like COSMOtherm .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes with thienyl-binding pockets) .

Q. How can conflicting toxicity data from in vitro assays be reconciled?

Perform dose-response studies across multiple cell lines (e.g., HEK293, HepG2) and validate with in silico toxicity prediction tools (e.g., EPA’s CompTox Dashboard) . Chlorinated compounds often exhibit hepatotoxicity; mitochondrial membrane potential assays (JC-1 staining) can clarify mechanisms .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Analytical cross-validation : Combine HPLC (for purity) with high-resolution MS (for molecular ion confirmation) .

- Data interpretation : Reference crystallographic data (e.g., CCDC entries) to resolve NMR/IR discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.